Serba-2

Estrogen Receptor Binding Affinity ERβ Selectivity

Serba-2 (CAS 533884-10-5), also known as selective estrogen receptor beta agonist-2, is a synthetic, nonsteroidal benzopyran derivative that acts as a subtype-selective agonist for estrogen receptor beta (ERβ). It is one of a pair of enantiomeric ERβ agonists, the other being SERBA-1 (Erteberel, CAS 533884-09-2).

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 533884-10-5
Cat. No. B12373923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerba-2
CAS533884-10-5
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
InChIInChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1
InChIKeyXIESSJVMWNJCGZ-HDMKZQKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serba-2 (CAS 533884-10-5): A Defined Nonsteroidal ERβ Agonist for Selective Estrogen Receptor Modulation Research


Serba-2 (CAS 533884-10-5), also known as selective estrogen receptor beta agonist-2, is a synthetic, nonsteroidal benzopyran derivative that acts as a subtype-selective agonist for estrogen receptor beta (ERβ) [1]. It is one of a pair of enantiomeric ERβ agonists, the other being SERBA-1 (Erteberel, CAS 533884-09-2) [2]. This compound is used exclusively as a research tool for probing ERβ-mediated signaling pathways due to its distinct and well-characterized pharmacodynamic profile relative to its close structural analogs [1]. It is supplied for in vitro and ex vivo research, with defined storage parameters for maintaining integrity .

Serba-2 Procurement: Why Generic ERβ Ligands or Enantiomers Cannot Substitute for Defined Research Requirements


Substituting Serba-2 with a generic ERβ agonist, or even its own enantiomer SERBA-1, introduces significant and quantifiable experimental variability that can invalidate pharmacological studies. While many ligands exhibit some degree of ERβ binding, their functional selectivity and efficacy profiles are not equivalent [1]. Crucially, the enantiomer SERBA-1 (Erteberel) demonstrates significantly higher potency (EC50 = 0.66 nM vs. 3.61 nM for Serba-2) and far greater functional subtype selectivity (32-fold vs. 11-fold) [REFS-2, REFS-3]. These pronounced differences in activation thresholds and selectivity ratios mean that one cannot be used interchangeably with the other without altering the dose-response relationship and potentially engaging different off-target pathways. The choice between Serba-2 and its analogs must be driven by the specific quantitative parameters required for the experimental model, not by compound class alone.

Serba-2 Quantitative Differentiation: A Head-to-Head Comparative Guide for Informed Sourcing


ERβ Binding Affinity and Selectivity: Serba-2's Defined 9-Fold Preference Over ERα

Serba-2 exhibits a 9-fold higher binding affinity for ERβ (Ki = 1.54 nM) compared to ERα (Ki = 14.5 nM) in competitive radioligand binding assays [1]. This binding selectivity ratio provides a quantifiable basis for choosing Serba-2 over a less selective ERβ ligand, or for understanding its distinct profile compared to the endogenous ligand 17β-estradiol, which binds both receptors with nearly equal affinity [2].

Estrogen Receptor Binding Affinity ERβ Selectivity Drug Discovery

Functional Potency and Efficacy: Serba-2's 11-Fold ERβ Functional Selectivity in Cellular Assays

In PC3 cell-based transactivation assays, Serba-2 activates ERβ with an EC50 of 3.61 nM and 100% efficacy relative to the standard diethylstilbestrol. Its functional selectivity for ERβ over ERα is 11-fold (EC50 for ERα is 85 nM with 85% efficacy) . This functional profile distinguishes Serba-2 from ERβ agonists that may have similar binding but differing functional output, and it is markedly less selective than its enantiomer, SERBA-1 (32-fold functional selectivity) .

Functional Selectivity ERβ Agonist Cellular Assay EC50

Differentiation from Enantiomer SERBA-1: 32-Fold vs. 11-Fold Functional Selectivity

The most critical differential factor for procurement is the choice between the two enantiomers: Serba-2 and SERBA-1 (Erteberel, LY500307). While both are ERβ agonists, SERBA-1 is significantly more potent (EC50 = 0.66 nM) and functionally selective (32-fold over ERα) compared to Serba-2 (EC50 = 3.61 nM; 11-fold selectivity) [REFS-1, REFS-2]. This ~5.5-fold difference in potency and 3-fold difference in selectivity ratio makes SERBA-1 a more precise tool for probing exclusive ERβ-mediated effects, whereas Serba-2 offers a profile with more 'ERα spillover' potential, which may be required in certain models.

Enantiomer Comparison SERBA-1 Erteberel Selectivity Ratio

Procurement and Storage Stability: Vendor-Specified Parameters for Long-Term Viability

Reputable vendors provide specific, quantifiable storage parameters essential for procurement and inventory management. Serba-2 is stable as a powder for 3 years when stored at -20°C, and as a solution in solvent for 1 year at -80°C . While this is a standard recommendation for similar small molecule agonists, it provides a concrete baseline for lab operations and ensures compound integrity for long-term studies, differentiating it from compounds requiring more stringent or undocumented storage conditions.

Compound Stability Storage Conditions Procurement Logistics

Serba-2 Application Scenarios: Defined Research Contexts Enabled by Moderate ERβ Selectivity


Investigating ERβ-Mediated Gene Expression with a Defined Functional Window

Serba-2 is optimally suited for in vitro and ex vivo gene expression studies where a quantifiable, moderate window of ERβ functional selectivity (11-fold over ERα) is required. Unlike SERBA-1's high selectivity, Serba-2's partial ERα agonism (85% efficacy at 85 nM) may more closely model physiological or pathological contexts where some degree of ERα co-activation is present . This makes it a superior tool for discerning ERβ-specific transcriptional effects that are not completely isolated from ERα signaling, allowing for more nuanced pathway analysis in cell lines like PC3 or MCF-7 [1].

Serving as a Reference Compound in ERβ Agonist Screening Cascades

Due to its well-characterized profile (Ki = 1.54 nM, EC50 = 3.61 nM, 9-fold binding selectivity), Serba-2 is an ideal reference or control compound in the development and validation of novel ERβ agonists . Its defined parameters provide a reliable benchmark for comparing the potency, efficacy, and selectivity of new chemical entities in binding and cellular transactivation assays. This ensures consistency and reproducibility across screening campaigns, where a compound with a known, stable profile is essential for assay quality control [1].

Probing ERβ Pharmacology in Benign Prostatic Hyperplasia (BPH) Models

The SERBA scaffold, from which Serba-2 is derived, has demonstrated preclinical efficacy in models of benign prostatic hyperplasia (BPH) through activation of ERβ . While SERBA-1 has been the primary focus of BPH research, Serba-2 serves as a valuable tool compound for studying the structure-activity relationship (SAR) of ERβ agonism in prostate tissue. Its distinct potency and selectivity profile relative to SERBA-1 can help elucidate the specific pharmacological parameters required for therapeutic effect in BPH, making it a key reagent for mechanistic studies [1].

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